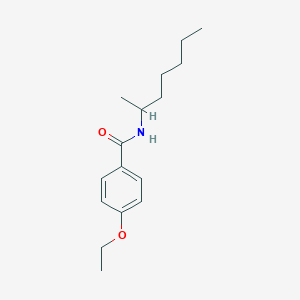

4-ethoxy-N-(1-methylhexyl)benzamide

Description

4-Ethoxy-N-(1-methylhexyl)benzamide is a benzamide derivative characterized by an ethoxy group at the para position of the benzene ring and a branched 1-methylhexyl substituent on the amide nitrogen. Benzamides are widely studied for their pharmacological and biochemical properties, including enzyme inhibition, receptor modulation, and anticancer activity .

Properties

Molecular Formula |

C16H25NO2 |

|---|---|

Molecular Weight |

263.37 g/mol |

IUPAC Name |

4-ethoxy-N-heptan-2-ylbenzamide |

InChI |

InChI=1S/C16H25NO2/c1-4-6-7-8-13(3)17-16(18)14-9-11-15(12-10-14)19-5-2/h9-13H,4-8H2,1-3H3,(H,17,18) |

InChI Key |

WVQIWFFRWUYLDT-UHFFFAOYSA-N |

SMILES |

CCCCCC(C)NC(=O)C1=CC=C(C=C1)OCC |

Canonical SMILES |

CCCCCC(C)NC(=O)C1=CC=C(C=C1)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features and Substituent Effects

Benzamide derivatives are modulated by substituents on the aromatic ring and the amide side chain:

- Ethoxy Group :

- In 4-ethoxy-N-(5-nitrothiazol-2-yl)benzamide (MID-1), the ethoxy group stabilizes interactions with protein targets like MG53-IRS-1, critical for metabolic signaling .

- Derivatives like 4-ethoxy-N-(3-fluorophenyl)benzamide (CAS 346693-54-7) show industrial relevance, where the ethoxy group enhances stability and solubility .

- Amide Side Chain: The 1-methylhexyl chain in the target compound contrasts with shorter (e.g., methyl, ethyl) or aromatic (e.g., 4-isopropylbenzyl) chains in analogs. For example, N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide (CAS 620559-20-8) uses a hexyloxy group to optimize pharmacokinetics . In PCAF HAT inhibitors, longer acyl chains (e.g., tetradecanoylamino) marginally improved inhibitory activity (72–79%) compared to shorter chains, suggesting hydrophobic interactions dominate .

Enzyme Inhibition

- PCAF HAT Inhibition: Analogs with 2-acylamino substituents (e.g., 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide) achieved 79% inhibition, outperforming anthranilic acid (34%) .

Tubulin Binding :

Antioxidant and Neuroleptic Activity

- Antioxidant Activity: N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide derivatives exhibited 86.6–87.7% inhibition in carbon tetrachloride-challenged rats, suggesting electron-donating groups (e.g., ethoxy) could amplify radical-scavenging effects .

Neuroleptic Effects :

Table 1: Key Structural and Functional Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.